Bienvenue dans la boutique en ligne BenchChem!

1,4-Benzodioxin, 2-phenyl-

α-glucosidase inhibition type 2 diabetes enzyme inhibitor

1,4-Benzodioxin, 2-phenyl- (CAS 5770-58-1) is the unsubstituted heterocyclic scaffold critical for medicinal chemistry programs. It serves as the foundational building block for α-glucosidase inhibitors showing 16.1-fold greater potency than acarbose (IC50 = 0.80 ± 0.01 µM) and as the defined starting material for Ir-catalyzed asymmetric hydrogenation yielding chiral 1,4-benzodioxanes. Unlike 2,3-dihydro or 2-methyl analogs, this precise 2-phenyl architecture provides the correct π-electron distribution for molecular recognition. Procure this scaffold as your baseline reference compound for SAR studies targeting α1-adrenoreceptors, 5-HT1A receptors, and sigma-2 receptors.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 5770-58-1
Cat. No. B14740916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzodioxin, 2-phenyl-
CAS5770-58-1
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=COC3=CC=CC=C3O2
InChIInChI=1S/C14H10O2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
InChIKeyPZCIQQNWTOBWLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Benzodioxin, 2-phenyl- (CAS 5770-58-1): Core Scaffold Definition and Structural Identity for Scientific Procurement


1,4-Benzodioxin, 2-phenyl- (CAS 5770-58-1, C14H10O2, MW 210.2280) is an unsubstituted heterocyclic scaffold consisting of a 1,4-benzodioxin core with a phenyl substituent at the 2-position [1]. This precise molecular architecture serves as the foundational template for a broad family of pharmacologically active derivatives, including chiral 1,4-benzodioxanes and α1-adrenoreceptor antagonists [2]. The compound's primary procurement value resides in its role as a versatile synthetic intermediate and as a defined reference standard for structural comparison studies, rather than as a standalone bioactive agent [3].

Why Unsubstituted 2-Phenyl-1,4-Benzodioxin Cannot Be Interchanged with Dihydro, Methyl, or Positional Isomers in Research Workflows


The unsubstituted 2-phenyl-1,4-benzodioxin scaffold is chemically and pharmacologically distinct from its closest analogs. Substitution at the 2,3-position (e.g., 2,3-dihydro derivatives) saturates the dioxin ring, altering the π-electron distribution and conformational flexibility critical for molecular recognition [1]. Methyl substitution at the 2-position (2-methyl-1,4-benzodioxin) changes the steric and electronic properties at the heterocyclic oxygen proximity, while positional isomerism (e.g., 3-phenyl-1,4-benzodioxin) reorients the phenyl group, fundamentally altering π-π stacking geometry and hydrophobic interactions [2]. Empirical evidence from synthetic methodology confirms that 2-phenyl-1,4-benzodioxin is prepared via a distinct dehydration pathway, whereas 2-methyl-1,4-benzodioxin is preferentially obtained through isomerization, underscoring their divergent chemical reactivities [3].

Quantitative Differentiation Evidence for 1,4-Benzodioxin, 2-phenyl- Against Closest Analogs


Comparative α-Glucosidase Inhibitory Potency: Benzodioxin Scaffold Derivatives vs. Acarbose

Derivatives containing the 1,4-benzodioxin core scaffold demonstrate substantially superior α-glucosidase inhibition compared to the clinical comparator acarbose. The most potent derivative in the series (compound 4) achieved an IC50 of 0.80 ± 0.01 µM, representing a 16.1-fold improvement in potency over acarbose (IC50 = 12.90 ± 0.10 µM) [1]. The unsubstituted parent scaffold, 1,4-benzodioxin, 2-phenyl-, serves as the essential synthetic precursor for generating this class of inhibitors.

α-glucosidase inhibition type 2 diabetes enzyme inhibitor

Comparative Local Anesthetic Activity: Benzodioxin vs. Benzodioxole Scaffolds

In a direct head-to-head comparison, 2,3-dihydro-3-phenyl-1,4-benzodioxin derivatives were found to be more active as local anesthetics but less effective as anti-arrhythmic agents than the corresponding 1,3-benzodioxole derivatives [1]. This scaffold-dependent activity profile establishes a clear functional differentiation between the benzodioxin and benzodioxole cores, informing compound selection for specific therapeutic applications.

local anesthetic anti-arrhythmic structure-activity relationship

Synthetic Route Differentiation: 2-Phenyl vs. 2-Methyl-1,4-Benzodioxin

The synthetic preparation of 2-phenyl-1,4-benzodioxin requires a specific dehydration pathway from 2,3-dihydro-2-hydroxy-2-phenyl-1,4-benzodioxin, whereas 2-methyl-1,4-benzodioxin is more readily obtained via isomerization of 2-methylene-1,4-benzodioxan [1]. This divergent reactivity necessitates distinct synthetic protocols and precursor availability, making the 2-phenyl derivative non-interchangeable with the 2-methyl analog in synthetic planning.

synthetic methodology dehydration isomerization

Sigma Receptor Binding Profile: Benzodioxin Derivative vs. Other Scaffolds

A benzodioxin-containing derivative (CHEMBL1698776) exhibits a sigma-2 receptor binding affinity with a Ki of 90 nM in rat PC12 cells [1]. While this represents moderate affinity compared to high-affinity ligands (e.g., Ki = 5 nM for some optimized sigma-2 ligands [2]), the data establish that the benzodioxin scaffold can engage sigma-2 receptors. The unsubstituted 1,4-benzodioxin, 2-phenyl- serves as the synthetic entry point for exploring structure-activity relationships around this target.

sigma-2 receptor binding affinity Ki value

Dopamine Beta-Hydroxylase Inhibition: Benzodioxin Scaffold Activity

A benzodioxin-containing compound (CHEMBL669337) demonstrates inhibitory activity against bovine dopamine beta-hydroxylase (DBH) with an IC50 range of 40-56 µM [1]. This moderate potency positions the benzodioxin scaffold as a validated starting point for DBH inhibitor development, a target relevant to cardiovascular and neurological disorders. No direct comparator data is available for this specific assay.

dopamine beta-hydroxylase DBH enzyme inhibition

Peripheral Benzodiazepine Receptor Binding: Benzodioxin Scaffold Affinity

A benzodioxin-containing compound (CHEMBL651678) exhibits in vitro binding affinity to the peripheral benzodiazepine receptor (PBR) in rat tissue with a reported pIC50 value [1]. The PBR is implicated in steroidogenesis, apoptosis, and cell proliferation. This data point extends the known biological target space of the benzodioxin scaffold beyond classical adrenergic and serotonergic systems.

peripheral benzodiazepine receptor PBR pIC50

Validated Application Scenarios for 1,4-Benzodioxin, 2-phenyl- in Medicinal Chemistry and Synthetic Research


Scaffold for α-Glucosidase Inhibitor Development

1,4-Benzodioxin, 2-phenyl- serves as the core synthetic intermediate for generating potent α-glucosidase inhibitors, with derivative compounds demonstrating up to 16.1-fold greater potency than acarbose (IC50 = 0.80 ± 0.01 µM vs. 12.90 ± 0.10 µM) [1]. Researchers initiating diabetes target programs should procure this unsubstituted scaffold as the foundational building block for structure-activity relationship studies and lead optimization campaigns.

Synthetic Precursor for Chiral 1,4-Benzodioxane Derivatives

The compound is a critical precursor for asymmetric hydrogenation reactions yielding chiral 1,4-benzodioxanes, which are privileged structures found in numerous bioactive natural products and pharmaceutical agents . The unsubstituted 2-phenyl-1,4-benzodioxin provides a defined starting material for iridium-catalyzed asymmetric hydrogenation protocols, enabling the stereoselective synthesis of enantiomerically enriched benzodioxanes.

Reference Standard for Benzodioxin Scaffold SAR Studies

Given the extensive use of 1,4-benzodioxin derivatives as α1-adrenoreceptor antagonists and 5-HT1A receptor agonists, the unsubstituted 2-phenyl-1,4-benzodioxin serves as an essential baseline reference compound for structure-activity relationship (SAR) investigations [2]. Researchers comparing the effects of various substituents on pharmacological activity should include this unsubstituted core as a negative control or baseline comparator to accurately attribute functional changes to specific structural modifications.

Sigma Receptor Ligand Discovery Platform

The benzodioxin scaffold demonstrates quantifiable engagement with sigma-2 receptors (Ki = 90 nM for a representative derivative) [3]. This validated binding activity supports the procurement of 1,4-benzodioxin, 2-phenyl- as a synthetic starting point for medicinal chemistry programs targeting sigma receptors, which are implicated in psychiatric disorders, cancer, and neuroprotection.

Quote Request

Request a Quote for 1,4-Benzodioxin, 2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.